molecular formula C17H15N3O6 B2571712 Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 324769-80-4

Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2571712
CAS No.: 324769-80-4
M. Wt: 357.322
InChI Key: KCEGUEFIAVHRBT-UHFFFAOYSA-N
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Description

Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidone (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-keto esters, and urea/thiourea . This compound features a tetrahydropyrimidine core substituted with a methyl ester at position 5, a methyl group at position 6, and a 5-(2-nitrophenyl)furan-2-yl moiety at position 2.

Properties

IUPAC Name

methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O6/c1-9-14(16(21)25-2)15(19-17(22)18-9)13-8-7-12(26-13)10-5-3-4-6-11(10)20(23)24/h3-8,15H,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEGUEFIAVHRBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

  • Chemical Formula : C18H17N3O6
  • Molecular Weight : 371.34 g/mol
  • CAS Number : 285986-87-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the tetrahydropyrimidine ring and subsequent functionalization. Various synthetic routes have been explored, including the use of furan derivatives and nitrophenyl groups to enhance biological activity.

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits notable antimicrobial activity. The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (ATCC 25923)20 µM
Escherichia coli40 µM
Caulobacter crescentus30 µM

These results indicate that the compound has potential as an antibacterial agent, particularly against resistant strains of bacteria.

Anticancer Activity

In addition to its antimicrobial properties, this compound has also been evaluated for anticancer activity. Preliminary in vitro studies suggest that it can inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

The proposed mechanism of action for the biological activity of this compound includes:

  • DNA Interaction : The nitrophenyl group may facilitate interaction with DNA, leading to strand breaks and inhibition of replication.
  • Enzyme Inhibition : The tetrahydropyrimidine structure may inhibit key enzymes involved in cellular metabolism and proliferation.

Case Studies

  • Antimicrobial Efficacy Study : A study published in MDPI evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli. The results indicated that the compound had a significantly lower MIC compared to standard antibiotics like ceftriaxone, suggesting its potential as a new therapeutic agent .
  • Anticancer Research : Another research initiative focused on the anticancer properties of similar tetrahydropyrimidine derivatives. The findings revealed that compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines, indicating a promising avenue for further research into this compound .

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups: The 2-nitrophenyl substituent (target compound) may enhance binding affinity compared to non-polar groups (e.g., naphthalen-2-yl) due to increased dipole interactions. However, direct IC50 data for the target compound is lacking .
  • Heteroaryl vs. aryl : Thiophene and furan derivatives exhibit moderate thymidine phosphorylase inhibition, while bulky aryl groups (e.g., naphthalen-2-yl) show higher potency, suggesting steric and electronic factors influence enzyme binding .
  • Antioxidant activity : Replacement of the oxo group with thioxo (e.g., compound 3a) improves radical scavenging, likely due to enhanced redox activity of the sulfur atom .
Functional Group Impact on Activity
  • Nitro group position: The 2-nitrophenyl group (target compound) vs.
  • Furan vs. thiophene : Thiophene-containing analogs exhibit higher thymidine phosphorylase inhibition than furan derivatives, possibly due to improved hydrophobic interactions .

Q & A

Q. What are the typical synthetic routes for this compound, and how are reaction conditions optimized?

Methodological Answer: The synthesis involves multi-step reactions, starting with the formation of a chalcone intermediate via condensation of substituted aldehydes (e.g., 2-nitrobenzaldehyde) with β-keto esters. Cyclization with urea or thiourea under acidic conditions (e.g., HCl or acetic acid) yields the tetrahydropyrimidine core . Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO, DCM) improve reaction rates and intermediate stability .
  • Temperature control : Maintaining 80–100°C prevents decomposition of thermally sensitive intermediates .
  • Catalysts : Lewis acids like FeCl₃ or ZnCl₂ enhance cyclization efficiency .

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Chalcone formation2-Nitrobenzaldehyde, ethyl acetoacetate65–75
CyclizationUrea, HCl, reflux50–60
PurificationRecrystallization (ethanol/water)>95% purity

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Methodological Answer: Structural elucidation relies on:

  • Single-crystal X-ray diffraction : Resolves bond lengths, angles, and stereochemistry (e.g., C2/c space group, monoclinic systems) .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., furan protons at δ 6.5–7.5 ppm, nitrophenyl groups) .
  • HPLC : Validates purity (>95%) and monitors reaction progress .

Q. Table 2: Crystallographic Data (Example from Analogous Compounds)

ParameterValue ()
Crystal systemMonoclinic
Space groupC2/c
a, b, c (Å)23.498, 12.072, 10.933
β (°)99.15
R factor0.046

Advanced Research Questions

Q. How can low yields in the cyclization step be addressed?

Methodological Answer: Low yields often arise from incomplete cyclization or side reactions. Strategies include:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency .
  • Protecting groups : Temporarily shield reactive sites (e.g., tert-butyldimethylsilyl for hydroxyl groups) .
  • Catalytic systems : Use of ionic liquids or nano-catalysts (e.g., Au NPs) to enhance regioselectivity .

Q. How do substituents (e.g., 2-nitrophenyl vs. 3-bromophenyl) impact biological activity?

Methodological Answer: Substituent effects are analyzed via:

  • Structure-Activity Relationship (SAR) studies : Compare bioactivity across analogs (e.g., nitro groups enhance electron-withdrawing effects, altering binding affinity) .
  • Computational modeling : Density Functional Theory (DFT) predicts electronic properties and binding modes with target enzymes (e.g., kinase inhibition) .

Q. Table 3: Comparative Bioactivity of Analogous Compounds

SubstituentBiological ActivityReference
3-BromophenylModerate antimicrobial activity
2-NitrophenylEnhanced kinase inhibition

Q. What strategies resolve contradictions in reported biological data?

Methodological Answer: Discrepancies arise from variations in assay conditions or impurity profiles. Solutions include:

  • Standardized protocols : Use validated assays (e.g., MIC for antimicrobial studies) .
  • Metabolite profiling : LC-MS identifies degradation products that may interfere with bioactivity .
  • Collaborative validation : Cross-laboratory replication of key findings .

Q. How is regioselectivity achieved in functionalizing the tetrahydropyrimidine ring?

Methodological Answer: Regioselectivity is controlled by:

  • Directing groups : Electron-donating substituents (e.g., methoxy) guide electrophilic attacks to specific positions .
  • Protection-deprotection : Selective blocking of reactive sites (e.g., acetylation of hydroxyl groups) .

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